2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate
Description
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H30N2O4/c1-3-29(4-2)18-19-32-27(31)22-14-16-23(17-15-22)28-26(30)24-12-8-9-13-25(24)33-20-21-10-6-5-7-11-21/h5-17H,3-4,18-20H2,1-2H3,(H,28,30) |
InChI Key |
QCALYKNPKSWYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation: Synthesis of 4-[[2-(Phenylmethoxy)benzoyl]amino]benzoic Acid
The initial step involves coupling 4-aminobenzoic acid with 2-(phenylmethoxy)benzoyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. Stoichiometric ratios of 1:1.2 (acid chloride to amine) ensure complete conversion, with yields exceeding 85% after 6 hours at 25°C. The product is isolated via aqueous workup, followed by recrystallization from ethanol/water (3:1 v/v).
Esterification with 2-(Diethylamino)ethanol
The carboxylic acid intermediate is esterified with 2-(diethylamino)ethanol using neodymium(III) oxide (Nd₂O₃) as a solid catalyst. This method, adapted from green chemistry protocols, employs toluene as a solvent and water entrainer to shift equilibrium. Reflux conditions (110–115°C) for 4–6 hours achieve >95% conversion, with catalyst recyclability demonstrated over five cycles without significant activity loss. Alternative methods using carbodiimide coupling agents (e.g., DCC/DMAP) are less favored industrially due to byproduct toxicity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Esterification efficiency is highly temperature-dependent. Below 100°C, reaction rates decrease sharply, while temperatures above 120°C promote side reactions (e.g., diethylamino group degradation). Polar aprotic solvents like dimethylformamide (DMF) accelerate amidation but hinder esterification due to poor water removal. Toluene emerges as the optimal solvent, balancing boiling point (110°C) and azeotropic water removal.
Catalytic Systems
Comparative studies of catalysts reveal Nd₂O₃ outperforms erbium(III) oxide (Er₂O₃) and holmium(III) oxide (Ho₂O₃) in esterification (Table 1). Acidic resins (e.g., Amberlyst-15) show inferior activity (<70% yield), attributed to pore blockage by intermediates.
Table 1: Catalyst Performance in Esterification
| Catalyst | Yield (%) | Reaction Time (h) | Reusability (Cycles) |
|---|---|---|---|
| Nd₂O₃ | 95.2 | 4 | 5 |
| Er₂O₃ | 88.1 | 6 | 4 |
| Ho₂O₃ | 84.7 | 6 | 3 |
| Amberlyst-15 | 68.9 | 8 | 2 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Design
Fixed-bed reactors loaded with Nd₂O₃ enable continuous esterification, achieving space-time yields of 120 g·L⁻¹·h⁻¹. Solvent recovery systems coupled with molecular sieves reduce raw material costs by 40% compared to batch processes.
Byproduct Management
Unreacted 2-(diethylamino)ethanol is recovered via vacuum distillation (80°C, 15 mmHg) and reused, minimizing waste. Pd/C-catalyzed hydrogenation of residual nitro intermediates (from potential nitration side reactions) ensures product purity >99.5%.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity ≥99.5% with a single peak at tₛ=12.4 min.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use as a local anesthetic and in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, aminoalkyl groups, and biological activities. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological relevance.
Aminopropanone Derivatives
Compounds 2d, 2e, and 2f () share the 2-(diethylamino)ethyl benzoate backbone but differ in their amino-linked substituents:
- 2d: 3-Oxo-3-phenylpropylamino group.
- 2e: 4-Fluorophenyl-substituted oxopropylamino group.
- 2f: Bis(3-(4-fluorophenyl)-3-oxopropyl)amino group.
| Compound | Yield (%) | Physical State | Key Structural Difference |
|---|---|---|---|
| 2d | 53 | White solid | Phenyl group at oxopropyl |
| 2e | 35 | White solid | 4-Fluorophenyl substitution |
| 2f | 25 | Yellow oil | Dual fluorophenyl groups |
These compounds were evaluated for Leishmania infantum trypanothione reductase inhibition, where fluorophenyl substitutions (e.g., 2e) showed enhanced activity compared to non-fluorinated analogs .
Chalcone-Quinoline Hybrids
Compounds 14f and 14g () incorporate quinolinylchalcone moieties and diethylaminoethyl groups. Key differences include:
- 14f : Benzamide linker with a 4-fluorophenyl group.
- 14g : Benzoate ester linker with the same fluorophenyl group.
| Compound | Melting Point (°C) | HPLC Purity (%) | Key Feature |
|---|---|---|---|
| 14f | 175.6–176.1 | 99.1 | Benzamide linker |
| 14g | 135.4–135.8 | 98.8 | Benzoate ester linker |
14f demonstrated higher thermal stability (melting point) and purity, likely due to the rigid benzamide structure. Both compounds were tested as NRF2 activators , with 14f showing superior cellular activity .
Chlorobenzoyl and Hydroxybenzamido Analogs
- 4-Chlorobenzoyl variant (CAS: 70204-63-6, ): Features a 4-chlorobenzoyl group instead of phenylmethoxy. Molecular formula C₂₀H₂₃ClN₂O₃ (MW: 374.14 g/mol).
- 2-(Diethylamino)ethyl 4-(2-hydroxybenzamido)benzoate (CAS: 1007652-84-7, ): Replaces phenylmethoxy with a hydroxyl group, reducing steric hindrance and possibly increasing solubility .
Resin Co-Initiator Analogs
Ethyl 4-(dimethylamino) benzoate () shares a similar benzoate-amine structure but with a dimethylamino group. It demonstrated higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving a higher degree of conversion (73% vs. 65%) and better physical properties. This highlights the importance of the diethylamino vs. dimethylamino groups in modulating reactivity and material performance .
Comparative Pharmacological and Industrial Relevance
Structural and Functional Insights
- Aminoalkyl Groups: Diethylaminoethyl esters generally exhibit enhanced lipophilicity compared to dimethylamino analogs, influencing membrane permeability and metabolic stability .
- Substituent Effects : Fluorine or chlorine atoms improve electrophilicity and target binding , while hydroxyl groups enhance solubility but reduce steric bulk .
- Linker Flexibility : Benzoate esters (e.g., 14g ) may offer better hydrolytic stability than benzamides (e.g., 14f ), though the latter provide rigidity for target engagement .
Biological Activity
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate, with the CAS number 754126-72-2, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C27H30N2O4
- Molecular Weight : 446.538 g/mol
- IUPAC Name : 2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate
The compound exhibits a complex structure that contributes to its biological properties. The diethylamino group is known for enhancing lipophilicity, potentially improving cellular uptake.
Research indicates that compounds similar to 2-(diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate may function through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that related benzamide derivatives can inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis .
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays. For instance, related compounds exhibit significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing weaker effects against Gram-negative strains .
- Cell Proliferation Inhibition : Preliminary data suggest that the compound may inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Biological Activity Data
A summary of biological activity findings related to similar compounds is presented in the following table:
| Compound | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 8 | 1024 |
| Compound A | S. aureus | 14 | 64 |
| Compound B | Candida albicans | 15 | 64 |
This table illustrates the varying efficacy of benzamide derivatives against different microbial strains, highlighting the potential of these compounds in therapeutic applications.
Case Studies
- Antibacterial Studies : A study conducted on a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition ranging from 8 mm to 16 mm, with varying MICs depending on the strain tested .
- Cancer Research : In vitro studies have shown that benzamide derivatives can inhibit growth in breast cancer cell lines by downregulating DHFR, thereby affecting folate metabolism essential for rapid cell division .
- Pharmacokinetics : Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution profiles, which are critical for their effectiveness as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling reactions:
- Amide formation : React 2-(phenylmethoxy)benzoyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., triethylamine) to form the benzoylamino intermediate .
- Esterification : Couple the intermediate with 2-(diethylamino)ethanol using carbodiimide-based reagents (e.g., DCC/DMAP) to form the final ester .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (40–60°C for amidation) and solvent polarity (e.g., DMF for solubility) to improve yields. Catalytic amounts of DMAP enhance esterification efficiency .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- NMR : Use H NMR to identify aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~4.2 ppm for the ethyl group), and diethylamino signals (δ 1.0–1.5 ppm for CH, 2.5–3.5 ppm for N-CH) .
- IR : Confirm ester C=O stretch (~1720 cm) and amide N-H bend (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with controls .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values indicate potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
Advanced Research Questions
Q. How do structural modifications at the phenylmethoxy or diethylamino groups influence its pharmacokinetic profile?
- Phenylmethoxy Group : Replacing the methoxy with electron-withdrawing groups (e.g., Cl) increases metabolic stability but may reduce solubility. Log P calculations (via HPLC) predict lipophilicity changes .
- Diethylamino Group : Quaternary ammonium derivatives (e.g., methyl substitution) enhance water solubility and membrane permeability, as shown in Caco-2 cell assays .
- SAR Studies : Compare analogs with varying substituents using molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines .
- Membrane Permeability : Measure cellular uptake via LC-MS/MS. Low intracellular concentrations in resistant lines may explain discrepancies .
- Assay Conditions : Standardize culture media (e.g., FBS concentration) and incubation times to minimize variability .
Q. How can computational modeling predict interaction mechanisms with target enzymes?
- Docking Simulations : Use Schrödinger Maestro or PyMOL to model binding poses with kinases (e.g., benzothiazole derivatives in ). Identify key residues (e.g., ATP-binding pocket) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS). Analyze RMSD and hydrogen bond persistence .
- Free Energy Calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize lead compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
